Cas no 564-60-3 ((5alpha)-lanost-8-en-3beta-ol)

(5α)-Lanost-8-en-3β-ol is a tetracyclic triterpenoid alcohol belonging to the lanostane family, characterized by its unique (5α)-configuration and an 8-ene double bond. This compound serves as a valuable intermediate in organic synthesis and steroid research due to its structurally defined lanostane skeleton. Its 3β-hydroxyl group enhances reactivity for further functionalization, making it useful in derivatization studies and pharmaceutical applications. The rigid tetracyclic framework provides stability, while the unsaturated bond at C8 offers opportunities for selective modifications. This compound is particularly relevant in investigations of sterol biosynthesis, metabolic pathways, and the development of bioactive analogs. High-purity (5α)-lanost-8-en-3β-ol ensures reproducibility in research applications.
(5alpha)-lanost-8-en-3beta-ol structure
(5alpha)-lanost-8-en-3beta-ol structure
Product name:(5alpha)-lanost-8-en-3beta-ol
CAS No:564-60-3
MF:C30H52O
Molecular Weight:428.733
CID:2083012
PubChem ID:12312924

(5alpha)-lanost-8-en-3beta-ol 化学的及び物理的性質

名前と識別子

    • (5alpha)-lanost-8-en-3beta-ol
    • 24,25-Dihydrolanosterin
    • 24,25-dihydrolanosterol
    • 24-dihydrolanosterol
    • 3beta-Hydroxy-lanosten-(8)
    • 3beta-Lanost-8-en-3-ol
    • 5alpha-Lanost-8-en-3beta-ol
    • Dihydro-lanosterin
    • dihydrolanosterol
    • Lanost-8-en-3beta-ol
    • lanosta-8-en-3beta-ol
    • SCHEMBL7527661
    • (3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Dihydroeuphol
    • (3beta,13alpha,14beta,17alpha)-lanost-8-en-3-ol
    • 564-60-3
    • インチ: InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
    • InChIKey: MBZYKEVPFYHDOH-WZLOIPHISA-N
    • SMILES: CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

計算された属性

  • 精确分子量: 428.401816278g/mol
  • 同位素质量: 428.401816278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 716
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 9.4

(5alpha)-lanost-8-en-3beta-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
BioAustralis
BIA-D1765-5 mg
Dihydroeuphol
564-60-3 >95%byHPLC
5mg
$581.00 2023-09-12
BioAustralis
BIA-D1765-1mg
Dihydroeuphol
564-60-3 >95% by HPLC
1mg
$200.00 2024-07-19
1PlusChem
1P01LJAP-5mg
(3β,13α,14β,17α)-lanost-8-en-3-ol
564-60-3 ≥95%
5mg
$753.00 2023-12-16
BioAustralis
BIA-D1765-1 mg
Dihydroeuphol
564-60-3 >95%byHPLC
1mg
$166.00 2023-09-12
SHENG KE LU SI SHENG WU JI SHU
sc-506427-1 mg
Dihydroeuphol,
564-60-3 ≥95%
1mg
¥1,414.00 2023-07-10
BioAustralis
BIA-D1765-5mg
Dihydroeuphol
564-60-3 >95% by HPLC
5mg
$700.00 2024-07-19
1PlusChem
1P01LJAP-1mg
(3β,13α,14β,17α)-lanost-8-en-3-ol
564-60-3 ≥95%
1mg
$269.00 2023-12-16
SHENG KE LU SI SHENG WU JI SHU
sc-506427-1mg
Dihydroeuphol,
564-60-3 ≥95%
1mg
¥1414.00 2023-09-05

(5alpha)-lanost-8-en-3beta-ol 関連文献

(5alpha)-lanost-8-en-3beta-olに関する追加情報

Exploring (5alpha)-lanost-8-en-3beta-ol (CAS No. 564-60-3): A Comprehensive Guide to Its Properties and Applications

(5alpha)-lanost-8-en-3beta-ol, with the CAS number 564-60-3, is a naturally occurring sterol derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and natural product research. This compound, often referred to as a lanostane-type triterpenoid, is structurally characterized by its 5alpha configuration and an 8-ene double bond in the sterol backbone. Its unique molecular framework makes it a subject of interest for researchers studying sterol biosynthesis, membrane stability, and bioactive natural products.

In recent years, the demand for natural sterols and triterpenoids has surged due to their potential health benefits and applications in nutraceuticals. (5alpha)-lanost-8-en-3beta-ol is no exception, as it has been investigated for its role in modulating cholesterol metabolism and its possible anti-inflammatory properties. These attributes align with current consumer trends favoring plant-derived compounds and functional ingredients in dietary supplements and skincare formulations.

From a chemical perspective, 564-60-3 exhibits notable stability under standard conditions, making it suitable for laboratory studies and industrial applications. Its 3beta-hydroxyl group is a key functional moiety, enabling interactions with enzymes and receptors involved in lipid signaling pathways. Researchers have also explored its potential as a precursor for the synthesis of more complex steroidal compounds, further expanding its utility in medicinal chemistry.

The compound's relevance extends to the field of phytochemistry, where it serves as a marker for identifying specific plant species or fungal extracts. For instance, its presence in Ganoderma lucidum (reishi mushroom) has been linked to the mushroom's purported adaptogenic effects. This connection has fueled interest in 564-60-3 as a target for standardization in herbal extracts, addressing growing consumer concerns about product quality and authenticity in the supplement industry.

Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to characterize (5alpha)-lanost-8-en-3beta-ol and quantify its presence in complex matrices. These methods are critical for ensuring batch-to-batch consistency in manufacturing processes, particularly in industries producing standardized botanical extracts. The compound's distinct spectral signatures also facilitate its detection in metabolomic studies, contributing to advancements in systems biology research.

Beyond its biochemical significance, 564-60-3 has emerged as a topic of discussion in green chemistry circles. The development of sustainable extraction and purification methods for this compound reflects broader industry shifts toward eco-friendly production practices. Innovations in supercritical fluid extraction and enzymatic modification techniques have shown promise in improving the yield and purity of (5alpha)-lanost-8-en-3beta-ol while minimizing environmental impact.

As research continues to uncover the multifaceted roles of lanostane-type compounds, the scientific community remains particularly interested in their structure-activity relationships. The precise positioning of the 8-ene double bond and 3beta-OH group in (5alpha)-lanost-8-en-3beta-ol appears to influence its biological interactions, prompting investigations into molecular docking simulations and receptor binding studies. These computational approaches complement traditional laboratory experiments, accelerating the discovery of potential applications.

The commercial landscape for 564-60-3 is evolving alongside scientific advancements. While currently classified as a research chemical, its growing profile in nutraceutical R&D suggests potential for future market expansion. Industry analysts note increasing inquiries about this compound from manufacturers specializing in plant-based therapeutics and cosmeceuticals, particularly in regions with strong traditional medicine markets such as Asia and Europe.

Quality control remains paramount when working with (5alpha)-lanost-8-en-3beta-ol, as its biological activity may be concentration-dependent. Standard reference materials with certified purity levels are essential for accurate research outcomes, highlighting the importance of reliable chemical suppliers in the scientific supply chain. This emphasis on quality aligns with broader movements toward transparency and reproducibility in life sciences research.

Looking ahead, the trajectory for CAS 564-60-3 research appears promising, with potential intersections in personalized nutrition and preventive healthcare strategies. As consumers increasingly seek evidence-based natural products, compounds like (5alpha)-lanost-8-en-3beta-ol may gain further prominence in product development pipelines. Continued investigation into its mechanisms of action and synergistic effects with other bioactive molecules will likely shape its future applications across multiple industries.

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